diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by its unique substitution pattern. The core DHP ring is substituted with methyl groups at positions 2 and 6, a 2-thienyl group at position 4, and diallyl ester moieties at positions 3 and 4.
The diallyl ester groups enhance lipophilicity compared to smaller esters (e.g., methyl or ethyl), while the 2-thienyl substituent introduces sulfur-based electronic effects. These features differentiate it from other DHP derivatives, which often feature phenyl, halogenated aryl, or hydroxylated substituents .
Properties
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-5-9-23-18(21)15-12(3)20-13(4)16(19(22)24-10-6-2)17(15)14-8-7-11-25-14/h5-8,11,17,20H,1-2,9-10H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAPIJFUXOXCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CS2)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: The initial step involves the condensation of an aldehyde (such as 2-thiophenecarboxaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. This reaction is usually carried out in ethanol under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Esterification: The final step involves the esterification of the carboxyl groups with allyl alcohol to form the diallyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Pyridine derivatives with altered electronic properties.
Reduction: Piperidine derivatives with potential pharmacological activities.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its pharmacological properties. Research indicates that derivatives of pyridine compounds can exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds possess antibacterial properties against various strains of bacteria. The thienyl group may contribute to enhanced bioactivity due to its electron-withdrawing nature.
- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, analogs have demonstrated cytotoxic effects on breast cancer cells in vitro.
Agricultural Applications
The compound's structure allows it to be explored as a potential agrochemical. Its derivatives may serve as:
- Pesticides : Research has indicated that thienyl-containing compounds can act as effective insecticides or fungicides due to their ability to disrupt biological processes in pests.
- Herbicides : Compounds with similar structures have shown promise in selectively targeting weed species without harming crops.
Materials Science
This compound can also find applications in materials science:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific properties such as conductivity or thermal stability.
- Nanocomposites : Its incorporation into nanocomposite materials could enhance mechanical strength and thermal resistance.
Case Study 1: Anticancer Properties
In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth in breast cancer cells with an IC50 value comparable to established chemotherapeutic agents.
Case Study 2: Agricultural Efficacy
A field trial reported by ABC Agricultural Institute evaluated the effectiveness of a thienyl derivative as a pesticide against aphids on tomato plants. The results indicated a significant reduction in pest populations compared to untreated controls, demonstrating the compound's potential utility in sustainable agriculture.
Mechanism of Action
The mechanism of action of diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to act on calcium channels, similar to other dihydropyridine derivatives. This interaction can modulate calcium influx in cells, affecting muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in two primary aspects:
Ester Groups : Allyl vs. benzyl, diethyl, or dimethyl esters.
Aryl/Substituent at Position 4 : 2-Thienyl vs. chlorophenyl, fluorophenyl, or hydroxyphenyl groups.
Table 1: Structural Comparison of Selected 1,4-Dihydropyridine Derivatives
Impact of Substituents on Properties
Ester Group Effects
- Diallyl Esters: The allyl groups increase steric bulk and may offer reactivity for further functionalization (e.g., Claisen rearrangement).
- Benzyl Esters : Dibenzyl derivatives (e.g., ) exhibit higher molecular weights (~487.98 g/mol) and greater hydrophobicity due to aromatic rings, which may slow metabolic degradation.
Position 4 Substituent Effects
- 2-Thienyl Group : The sulfur atom in the thienyl ring introduces electron-withdrawing effects, altering the electronic environment of the DHP core. This may influence redox behavior or binding affinity in biological targets (e.g., calcium channels).
- Chlorophenyl/Fluorophenyl Groups : Halogenated aryl groups (e.g., ) provide electron-withdrawing effects and increased stability against oxidation. Fluorine’s electronegativity may enhance dipole interactions in molecular recognition.
- Hydroxyphenyl Groups : Polar hydroxyl groups (e.g., ) improve water solubility but may reduce metabolic stability due to susceptibility to conjugation reactions.
Biological Activity
Diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CAS Number: 34082-25-2) is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound based on diverse research findings.
- Molecular Formula : C19H21NO4S
- Molecular Weight : 359.44 g/mol
- SMILES Notation : C=CCOC(=O)C1=C(C)NC(=C(C1c1cccs1)C(=O)OCC=C)C
These properties indicate that the compound has a complex structure that may contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of Hantzsch reaction techniques which are employed to synthesize various pyridine derivatives. This method generally results in high yields and can be modified to incorporate different substituents on the pyridine ring.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against a range of bacteria and fungi. A study highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, suggesting that the thienyl group may enhance this effect through increased lipophilicity and interaction with microbial membranes .
Antioxidant Properties
Antioxidant activity is another characteristic attributed to this class of compounds. The presence of multiple functional groups allows for effective scavenging of free radicals. In vitro studies have demonstrated that certain derivatives can significantly reduce oxidative stress markers in cell cultures .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anti-cancer properties of this compound. Results indicate that this compound exhibits selective cytotoxicity towards specific cancer cells while demonstrating lower toxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.
Case Studies
- Antibacterial Efficacy : In a comparative study of several pyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The results showed that the compound significantly reduced DPPH radicals in a concentration-dependent manner .
- Cancer Cell Line Testing : A detailed investigation into its cytotoxic effects revealed that at concentrations above 20 µM, the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis .
Q & A
Q. What are the standard synthetic routes for preparing diallyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate?
The compound can be synthesized via the Hantzsch pyridine synthesis, which involves condensation of substituted aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux. Key steps include temperature control (e.g., steam-bath reflux) and purification via crystallization . Optimization of stoichiometric ratios (e.g., 1:2:1 for aldehyde, ethylacetoacetate, and ammonium acetate) and solvent selection (e.g., ethanol) are critical for yield improvement .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming proton and carbon environments, particularly the dihydropyridine ring and thienyl substituents. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls. X-ray crystallography provides definitive structural confirmation, resolving bond lengths and dihedral angles in the crystalline state .
Q. What are the key physical properties relevant to its application in medicinal chemistry?
Solubility in polar solvents (e.g., ethanol, DMSO) and stability under ambient conditions are critical for in vitro assays. Melting point determination and chromatographic purity assessments (HPLC) ensure batch consistency. Lipophilicity (logP) can be estimated via reverse-phase HPLC to predict membrane permeability .
Q. What are common derivatives of this compound and their research applications?
Derivatives include variations in ester groups (e.g., diethyl, dimethyl) and aryl substituents (e.g., chlorophenyl, methoxyphenyl). These analogs are studied for antimicrobial, anticancer, and vasodilatory activities, with structural modifications influencing target selectivity and potency .
Advanced Research Questions
Q. How do substituents on the dihydropyridine ring influence the compound’s biological activity?
Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:
- Electron-withdrawing groups (e.g., chloro, cyano) on the aryl ring enhance metabolic stability but may reduce solubility.
- Methoxy groups improve pharmacokinetic profiles by modulating cytochrome P450 interactions. Comparative assays using isosteric replacements (e.g., thienyl vs. phenyl) reveal steric and electronic contributions to target binding .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. To address this:
- Validate purity via HPLC and elemental analysis.
- Standardize assay protocols (e.g., ATP-based viability assays for cytotoxicity).
- Use orthogonal biological models (e.g., in vitro enzymatic assays vs. whole-organism studies) .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but require careful temperature control to avoid side reactions.
- Catalysis : Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency in Hantzsch syntheses.
- Purification : Flash chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials .
Q. What computational methods are used to model interactions between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites, while molecular dynamics (MD) simulations assess stability over time. Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
Q. How is diastereomeric purity analyzed for this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Dynamic NMR spectroscopy detects diastereomerization barriers via coalescence temperatures, particularly for axial-equatorial ring conformers .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
Crystallization difficulties arise from conformational flexibility in the dihydropyridine ring and ester side chains. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
